molecular formula C16H15N5O B2362035 3-methyl-N-((1-phenyl-1H-tetrazol-5-yl)methyl)benzamide CAS No. 920462-25-5

3-methyl-N-((1-phenyl-1H-tetrazol-5-yl)methyl)benzamide

Cat. No.: B2362035
CAS No.: 920462-25-5
M. Wt: 293.33
InChI Key: XXYAHIVIEHBTFQ-UHFFFAOYSA-N
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Description

3-methyl-N-((1-phenyl-1H-tetrazol-5-yl)methyl)benzamide is a compound that features a benzamide core substituted with a methyl group and a phenyl-tetrazole moiety

Biochemical Analysis

Biochemical Properties

The tetrazole ring in 3-methyl-N-((1-phenyl-1H-tetrazol-5-yl)methyl)benzamide plays a significant role in biochemical reactions . The presence of free N-H causes the acidic nature of tetrazoles and forms both aliphatic and aromatic heterocyclic compounds . Tetrazole nitrogen electron density results in the formation of many stable metallic compounds and molecular complexes . This compound shows strong negative inductive effect (−I electron withdrawing) and weak positive mesomeric effect (+M electron releasing) .

Cellular Effects

Tetrazoles and their derivatives have been found to exhibit a broad range of biological effects such as analgesic, antibacterial, anticancer, anti-inflammatory, antidiabetic, antifungal, antitubercular and antihyperlipidemic activities .

Molecular Mechanism

The molecular mechanism of action of this compound is not well-studied. Tetrazoles are known to exhibit a variety of interactions at the molecular level. For instance, they can form stable metallic compounds and molecular complexes due to the electron density of the tetrazole nitrogen .

Temporal Effects in Laboratory Settings

Compounds containing a tetrazole ring generally exhibit good thermal stabilities .

Dosage Effects in Animal Models

There is currently no specific information available on the dosage effects of this compound in animal models. Tetrazoles are known to display various biological activities and are broadly employed in clinical practice .

Metabolic Pathways

Tetrazoles are often used as metabolism-resistant isosteric replacements for carboxylic acids . This suggests that this compound may be involved in similar metabolic pathways.

Transport and Distribution

Tetrazoles are known to dissolve in water and acetonitrile , which may facilitate their transport and distribution.

Subcellular Localization

Given the solubility of tetrazoles in water and acetonitrile , it is possible that this compound could be distributed throughout the cell.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

3-methyl-N-((1-phenyl-1H-tetrazol-5-yl)methyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The tetrazole ring can be oxidized to form tetrazole N-oxides under the influence of strong oxidizing agents.

    Reduction: Reduction of the tetrazole ring can yield amine derivatives.

    Substitution: The phenyl group on the tetrazole ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or peracids can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Electrophilic reagents such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Tetrazole N-oxides.

    Reduction: Amine derivatives.

    Substitution: Various substituted phenyl-tetrazole derivatives.

Comparison with Similar Compounds

Similar Compounds

    1-phenyl-1H-tetrazole: Shares the tetrazole ring but lacks the benzamide core.

    3-methylbenzamide: Lacks the tetrazole ring but shares the benzamide core with a methyl substitution.

Uniqueness

3-methyl-N-((1-phenyl-1H-tetrazol-5-yl)methyl)benzamide is unique due to the combination of the benzamide core and the tetrazole ring, which imparts distinct electronic and steric properties. This combination enhances its potential as a versatile ligand and bioactive molecule .

Properties

IUPAC Name

3-methyl-N-[(1-phenyltetrazol-5-yl)methyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N5O/c1-12-6-5-7-13(10-12)16(22)17-11-15-18-19-20-21(15)14-8-3-2-4-9-14/h2-10H,11H2,1H3,(H,17,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXYAHIVIEHBTFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NCC2=NN=NN2C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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